O-Desethyl-O-propyl Methisosildenafil-d4

Description

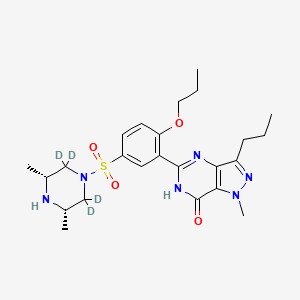

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H34N6O4S |

|---|---|

Molecular Weight |

506.7 g/mol |

IUPAC Name |

1-methyl-5-[2-propoxy-5-[(3S,5R)-2,2,6,6-tetradeuterio-3,5-dimethylpiperazin-1-yl]sulfonylphenyl]-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one |

InChI |

InChI=1S/C24H34N6O4S/c1-6-8-19-21-22(29(5)28-19)24(31)27-23(26-21)18-12-17(9-10-20(18)34-11-7-2)35(32,33)30-13-15(3)25-16(4)14-30/h9-10,12,15-16,25H,6-8,11,13-14H2,1-5H3,(H,26,27,31)/t15-,16+/i13D2,14D2 |

InChI Key |

PRMZQGGEMZGWDP-KUTXQDTFSA-N |

Isomeric SMILES |

[2H]C1([C@H](N[C@H](C(N1S(=O)(=O)C2=CC(=C(C=C2)OCCC)C3=NC4=C(C(=O)N3)N(N=C4CCC)C)([2H])[2H])C)C)[2H] |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CC(NC(C4)C)C)OCCC)C |

Origin of Product |

United States |

Chemical Synthesis and Rigorous Structural Elucidation of O Desethyl O Propyl Methisosildenafil D4

Retrosynthetic Analysis and Synthetic Pathways for O-Desethyl-O-propyl Methisosildenafil (B1666731) and its Deuterated Analogues

The synthesis of O-Desethyl-O-propyl Methisosildenafil-d4 is approached through a convergent strategy, building upon established methodologies for the synthesis of sildenafil (B151) and its analogs. nih.govic.ac.uknih.gov A plausible retrosynthetic analysis breaks down the target molecule into key precursors, guiding the forward synthesis.

The primary disconnection points are the sulfonylpiperazine and the ether linkages to the phenyl ring. This leads to three key synthons: the pyrazolopyrimidinone (B8486647) core, a substituted benzene (B151609) ring, and a deuterated propyl group. The synthesis of the non-deuterated parent compound, O-Desethyl-O-propyl Methisosildenafil, follows a similar pathway, with the key difference being the use of non-deuterated starting materials.

A general synthetic route for sildenafil analogs involves the coupling of a pyrazolopyrimidinone derivative with a suitably functionalized phenylsulfonyl chloride, followed by reaction with a piperazine (B1678402) derivative. nih.govnih.govacs.org For this compound, this would involve the synthesis of a deuterated O-propyl phenylsulfonyl chloride intermediate.

Strategies for Site-Specific Deuterium (B1214612) Incorporation

The introduction of deuterium at the O-propyl group requires a site-specific labeling strategy. A common and effective method for incorporating deuterium into an alkyl chain is through the use of a deuterated alkylating agent. In this case, 1-bromopropane-d4 or a similar deuterated three-carbon synthon would be the reagent of choice.

The synthesis would proceed by first preparing the desethylphenyl intermediate, which possesses a free hydroxyl group. This phenol (B47542) can then be alkylated with the deuterated propyl bromide in the presence of a suitable base, such as potassium carbonate, to form the deuterated ether linkage. This late-stage introduction of the isotopic label is often preferred to minimize the number of synthetic steps involving the more expensive deuterated reagent. chemicalsknowledgehub.com

Alternative strategies for deuterium incorporation include catalytic H/D exchange reactions, although achieving site-selectivity on a flexible alkyl chain can be challenging. nih.govchem-station.com For the synthesis of this compound, alkylation with a pre-labeled synthon offers a more direct and controllable approach to ensure the specific location and high isotopic enrichment of the deuterium atoms.

Optimization of Reaction Conditions and Yields for Isotopic Purity

Achieving high isotopic purity is critical for the utility of the labeled compound. The optimization of the alkylation reaction is therefore a key focus. This includes the choice of solvent, temperature, and reaction time to maximize the yield of the desired deuterated product while minimizing any potential side reactions or isotopic scrambling.

The purity of the deuterated alkylating agent is of utmost importance, as any protic impurities will result in the formation of the non-deuterated analog. Therefore, using a high-purity source of 1-bromopropane-d4 is essential.

Following the synthesis, purification of the final compound is typically achieved through chromatographic techniques, such as high-performance liquid chromatography (HPLC), to separate the deuterated compound from any remaining starting materials, byproducts, and non-deuterated or partially deuterated species. The optimization of the purification method is crucial for obtaining a final product with the desired chemical and isotopic purity. rjpbcs.com

Advanced Spectroscopic and Chromatographic Techniques for Comprehensive Structural Elucidation

A combination of advanced spectroscopic and chromatographic techniques is employed to definitively confirm the structure and isotopic purity of the synthesized this compound.

Nuclear Magnetic Resonance Spectroscopy (NMR) for Isotopic Location and Structural Confirmation

¹³C NMR spectroscopy provides complementary information. The carbon signals of the deuterated propyl group will exhibit characteristic splitting patterns due to coupling with deuterium (a triplet for a -CD₂- group and a septet for a -CD₃ group, though often appearing as a multiplet). The chemical shifts of these carbons will also be slightly shifted upfield compared to the non-deuterated analog. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Isotopic Purity Verification

High-resolution mass spectrometry is indispensable for determining the elemental composition and verifying the isotopic purity of this compound. chemicalsknowledgehub.comrsc.org The high mass accuracy of HRMS allows for the confident determination of the molecular formula from the measured mass-to-charge ratio (m/z) of the molecular ion.

For this compound, the expected molecular weight would be increased by four mass units compared to its non-deuterated counterpart, corresponding to the four deuterium atoms. The isotopic distribution pattern in the mass spectrum will clearly show the enrichment of the d4 species. By comparing the intensities of the peaks corresponding to the unlabeled, partially labeled, and fully labeled compounds, the isotopic purity can be accurately calculated. rsc.org

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Fourier-transform infrared (FTIR) and Raman spectroscopy are used to identify the functional groups present in the molecule. nih.govresearchgate.netresearchgate.netnih.gov The spectra of this compound will exhibit characteristic absorption bands corresponding to the various functional groups, such as the C=O of the pyrimidinone ring, the S=O of the sulfonyl group, and the C-N and C-O bonds. nih.gov

Sophisticated Analytical Methodologies and Their Applications in Chemical Research

Development and Validation of High-Performance Chromatographic-Mass Spectrometric Assays

The accurate quantification of novel synthetic compounds and their analogues, such as those related to sildenafil (B151), necessitates the development of highly specialized and validated analytical assays. High-performance chromatographic techniques coupled with mass spectrometry offer unparalleled sensitivity and selectivity for this purpose. vedomostincesmp.ru The choice between liquid or gas chromatography depends on the analyte's physicochemical properties, such as volatility and thermal stability. accesson.kr

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for Sensitive Detection

UHPLC-MS/MS stands as a premier analytical platform for the determination of pharmaceutical compounds and their metabolites in various biological and research matrices. researchgate.netmdpi.com Its high sensitivity and selectivity are crucial for differentiating between structurally similar molecules, such as sildenafil and its analogues. researchgate.net The use of sub-2 micron particle columns in UHPLC allows for faster separations and improved resolution compared to traditional HPLC. uliege.be

The separation of sildenafil analogues is most commonly achieved using reversed-phase chromatography. nih.govresearchgate.net In this mode, the stationary phase is nonpolar, while the mobile phase is polar. A popular and effective stationary phase for this application is the C18 (octadecyl) bonded silica (B1680970) column. nih.govjst.go.jpnih.govnih.gov The separation mechanism relies on the differential partitioning of the analytes between the nonpolar stationary phase and the polar mobile phase.

The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often containing a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. uliege.benih.gov Gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is frequently employed to effectively separate compounds with a range of polarities in a shorter time. nih.govrsc.org

Table 1: Example UHPLC-MS/MS Chromatographic Parameters for Sildenafil Analogue Analysis

| Parameter | Condition |

|---|---|

| Column | ACQUITY UPLC BEH C18 (50-mm × 2.1-mm, 1.7-μm) nih.gov |

| Mobile Phase A | 2 mM Ammonium Formate with 0.1% Formic Acid in Water nih.gov |

| Mobile Phase B | Acetonitrile nih.gov |

| Flow Rate | 0.3 mL/min nih.gov |

| Injection Volume | 20 µL core.ac.uk |

| Column Temperature | 25 °C core.ac.uk |

| Elution Mode | Gradient nih.gov |

This table presents a compilation of typical parameters and does not represent a single specific study.

Tandem mass spectrometry (MS/MS) is a powerful detection technique that provides two levels of mass analysis, significantly enhancing selectivity and reducing chemical noise. The most common ionization technique for analyzing sildenafil analogues is Electrospray Ionization (ESI), typically operated in the positive ion mode. nih.govcore.ac.uk ESI is a soft ionization method that generates protonated molecular ions, [M+H]+, with minimal fragmentation, making it ideal for analyzing large and thermally labile molecules.

For quantitative analysis, the Multiple Reaction Monitoring (MRM) scan mode is the gold standard. nih.gov In MRM, a specific precursor ion (e.g., the [M+H]+ ion of the analyte) is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is monitored in the second mass analyzer. This precursor-to-product ion transition is highly specific to the target compound, providing excellent selectivity and sensitivity. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Derivatives

While LC-MS is more common, Gas Chromatography-Mass Spectrometry (GC-MS) offers a complementary approach for the analysis of sildenafil and its analogues. cncb.ac.cnnih.gov A primary limitation of GC-MS for these compounds is their low volatility and high molecular weight. accesson.kr To overcome this, a derivatization step is often necessary to increase the volatility and thermal stability of the analytes. accesson.krunicatt.it Trimethylsilyl (TMS) derivatizing agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), are frequently used to convert polar functional groups (like hydroxyl groups) into more volatile TMS ethers. accesson.kr

GC-MS analysis provides characteristic mass spectral data that can help in the structural identification of unknown analogues. accesson.krekb.eg The separation is typically performed on a short capillary column to achieve rapid analysis times. cncb.ac.cnnih.gov Electron Ionization (EI) is the standard ionization technique used in GC-MS, which produces extensive fragmentation patterns that serve as a molecular fingerprint for compound identification. accesson.kr

Methodological Validation Parameters: Selectivity, Linearity, Precision, and Accuracy in Research Matrices

To ensure the reliability of analytical data, any quantitative method must be rigorously validated according to international guidelines. icistech.orgnih.gov The key validation parameters include selectivity, linearity, precision, and accuracy.

Selectivity: This parameter demonstrates the method's ability to differentiate and quantify the analyte in the presence of other components in the sample matrix, such as metabolites or impurities. icistech.org It is assessed by analyzing blank matrix samples to check for interferences at the retention time of the analyte and its internal standard. researchgate.net

Linearity: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.gov It is determined by analyzing a series of calibration standards and evaluating the correlation coefficient (r²) of the resulting calibration curve, which should ideally be close to 1.0. nih.gov

Precision: Precision measures the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the percent relative standard deviation (%RSD) and is evaluated at both intra-day and inter-day levels. nih.gov

Accuracy: Accuracy reflects the closeness of the mean test results obtained by the method to the true value. It is determined by analyzing samples with known concentrations (quality control samples) and is expressed as the percentage of the nominal value. nih.gov

Table 2: Representative Method Validation Data for Sildenafil Analogue Quantification

| Validation Parameter | Acceptance Criteria | Typical Result |

|---|---|---|

| Linearity (r²) | > 0.99 | > 0.999 nih.gov |

| Intra-day Precision (%RSD) | < 15% | < 10% nih.gov |

| Inter-day Precision (%RSD) | < 15% | < 10% nih.gov |

| Accuracy | 85-115% (80-120% for LLOQ) | 99-101% nih.gov |

| Recovery | Consistent and reproducible | > 90% nih.gov |

This table summarizes typical acceptance criteria and results from validation studies.

Role of O-Desethyl-O-propyl Methisosildenafil-d4 as a High-Fidelity Internal Standard in Quantitative Analysis

In quantitative mass spectrometry, an internal standard (IS) is crucial for correcting for variations during sample preparation and analysis. The ideal IS is a stable isotope-labeled (SIL) version of the analyte. kcasbio.com this compound is a deuterated analogue of a methisosildenafil (B1666731) derivative and serves as a high-fidelity internal standard in such analyses. aoac.org

The use of a deuterated standard like this compound offers significant advantages over using a structurally similar but non-isotopic compound (a surrogate standard). kcasbio.comtexilajournal.com Since the deuterated standard has nearly identical chemical and physical properties to the analyte, it co-elutes chromatographically and experiences similar extraction recovery and, crucially, similar matrix effects. texilajournal.comclearsynth.com Matrix effects, which are the suppression or enhancement of ionization due to co-eluting compounds from the sample matrix, are a major source of variability in LC-MS/MS analysis. kcasbio.com By using a co-eluting SIL-IS, the ratio of the analyte signal to the IS signal remains constant even if both are suppressed or enhanced, leading to more accurate and precise quantification. kcasbio.comtexilajournal.com The slight mass difference between the analyte and the deuterated standard allows for their distinct detection by the mass spectrometer. nih.gov

Principles and Applications of Isotope Dilution Mass Spectrometry (IDMS) in Quantitative Chemical Research

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique recognized for its high accuracy and precision, often considered a primary ratio method of measurement. wikipedia.orgup.ac.zarsc.org The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte—an internal standard—to a sample. wikipedia.orgosti.gov This "spike" is chemically identical to the analyte of interest but has a different mass due to the incorporation of stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). acanthusresearch.com

This compound is an example of such a stable isotope-labeled (SIL) internal standard. When a known quantity of this deuterated compound is added to a sample containing its non-deuterated counterpart, O-Desethyl-O-propyl Methisosildenafil, the two are homogenized. During sample preparation and analysis, any loss of the analyte will be accompanied by a proportional loss of the SIL internal standard. wikipedia.org Because a mass spectrometer can distinguish between the analyte and the SIL standard based on their mass-to-charge (m/z) ratio, the ratio of the two signals is used for quantification. nih.gov

This ratiometric measurement is the key to the accuracy of IDMS. It compensates for variations in sample extraction, recovery, and matrix effects—where other components in a complex sample can suppress or enhance the ionization of the analyte—which can plague other quantitative methods. texilajournal.comchromforum.org The use of a SIL internal standard that co-elutes with the analyte in chromatographic separations is considered the gold standard, as it ensures that both compounds experience the same conditions throughout the analytical process. texilajournal.comchromforum.org Due to its robustness and ability to minimize measurement errors, IDMS is extensively used in producing certified reference materials and in applications demanding the highest level of accuracy. wikipedia.org

Quantitative Analysis in Diverse Non-Human Biological Systems (e.g., in vitro enzyme systems, animal tissues for mechanistic studies)

The study of how chemical compounds interact with biological systems is a cornerstone of pharmacology and toxicology. Accurate quantification in these systems is critical for understanding a drug's efficacy, metabolism, and potential toxicity. Non-human biological systems, such as in vitro enzyme assays and animal tissue studies, are essential for this research.

In vitro enzyme systems, for example, are used to study the interaction of compounds like sildenafil analogues with their biological targets, such as phosphodiesterase type 5 (PDE5). In these experiments, researchers measure the inhibition of the enzyme by the compound to determine its potency.

In animal studies, researchers analyze the concentration of a drug and its metabolites in various tissues and biological fluids (e.g., plasma, urine) over time. nih.gov This provides crucial pharmacokinetic data on the absorption, distribution, metabolism, and excretion (ADME) of the compound. metsol.com

For both in vitro and animal studies, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical method of choice due to its high sensitivity and selectivity. lcms.cz The use of a stable isotope-labeled internal standard, such as this compound, is paramount for achieving reliable quantitative results in these complex biological matrices. acanthusresearch.comnih.gov The SIL standard is added at the earliest stage of sample preparation to account for any variability in the extraction process and to correct for matrix effects during LC-MS/MS analysis. texilajournal.com This approach ensures that the measured concentration of the analyte is accurate, which is vital for making correct interpretations about its biological activity and fate. scispace.com

Quantification in Environmental Samples and Food Matrices for Chemical Contaminant Research

The presence of pharmaceutical compounds and their analogues as contaminants in the environment and in food products is a growing area of concern. Sildenafil and its analogues have been detected as undeclared adulterants in dietary supplements and food products, and their presence has been reported in wastewater and natural water systems. istanbul.edu.tristanbul.edu.trnih.govosti.govnih.gov

The analysis of these compounds in environmental and food matrices presents significant challenges. These samples are often highly complex, and the target analytes may be present at very low concentrations (ng/L or ng/g levels). osti.govmdpi.com Matrix effects can be severe, leading to inaccurate quantification if not properly addressed.

Isotope Dilution Mass Spectrometry (IDMS) using a stable isotope-labeled internal standard like this compound is the ideal technique for this type of trace analysis. researchgate.net By adding the deuterated standard to the sample at the beginning of the workflow, any loss during sample clean-up or any ion suppression/enhancement during MS analysis will affect both the analyte and the standard equally. lcms.cz This allows for highly accurate and reliable quantification, even at trace levels. nih.gov

Studies have successfully used LC-MS/MS to quantify sildenafil, its metabolites (like desmethyl- and desethylsildenafil), and other analogues in wastewater influent and effluent, as well as in receiving water bodies. mdpi.comnih.gov These studies have shown that some of these compounds are poorly removed by conventional wastewater treatment processes, leading to their persistence in the aquatic environment. nih.govosti.govresearchgate.net Similarly, methods have been developed for the detection and quantification of these compounds in adulterated food supplements, such as herbal coffee, capsules, and chocolates, to protect public health. istanbul.edu.tristanbul.edu.trjfda-online.com

Table 1: Application of IDMS in Different Matrices

| Matrix Type | Analytical Challenge | Role of this compound (as SIL-IS) | Primary Analytical Technique |

|---|---|---|---|

| In Vitro Enzyme Systems | Need for high accuracy in potency determination. | Ensures precise quantification of the inhibitor by correcting for any sample handling variability. | LC-MS/MS |

| Animal Tissues (e.g., plasma, liver) | Complex matrix effects, potential for analyte loss during extraction. | Corrects for matrix-induced ion suppression/enhancement and variable extraction recovery. texilajournal.com | LC-MS/MS |

| Food & Dietary Supplements | Highly variable and complex matrices, presence of interfering substances. istanbul.edu.tristanbul.edu.tr | Overcomes matrix effects and ensures accurate quantification of undeclared adulterants. lcms.cz | LC-MS/MS |

| Environmental Water (e.g., wastewater) | Very low analyte concentrations (trace levels), presence of numerous contaminants. osti.govnih.gov | Enables sensitive and accurate quantification at ng/L levels, compensating for losses and matrix effects. | LC-MS/MS |

Detailed Fragmentation Pathway Analysis of this compound using Advanced Tandem Mass Spectrometry Techniques

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation of organic molecules. nih.gov In an MS/MS experiment, a specific precursor ion (e.g., the protonated molecule, [M+H]⁺) is selected and then subjected to fragmentation, creating a series of product ions. The resulting fragmentation pattern serves as a structural fingerprint of the molecule. chemguide.co.uk

Collision-Induced Dissociation (CID) and Electron-Activated Dissociation (EAD) Studies

Collision-Induced Dissociation (CID) is the most common fragmentation technique used in tandem mass spectrometry. nih.gov In CID, precursor ions are accelerated and collided with a neutral gas (like argon or nitrogen). This collision converts kinetic energy into internal energy, causing the ions to vibrate and fragment, typically by breaking the weakest chemical bonds. nih.govresearchgate.net For sildenafil and its analogues, CID provides characteristic fragments that are useful for identifying the core structure and modifications to different parts of the molecule, such as the piperazine (B1678402) ring or the phenylsulfonyl group. nih.gov

Electron-Activated Dissociation (EAD) represents a more recent and advanced fragmentation method. sciex.com Unlike CID, EAD utilizes electrons to induce fragmentation. researchgate.net This process can provide different and often complementary fragmentation pathways compared to CID. nih.gov EAD is particularly valuable because it can cleave bonds that are typically stable under CID conditions, offering a more detailed structural analysis. sciex.comlabroots.com It can be especially effective for distinguishing between isomers and characterizing fragile molecular structures, which might be lost in the energetic collisions of CID. sciex.comresearchgate.net For a molecule like this compound, EAD could provide richer fragmentation of the core structure and side chains, leading to more confident identification. sciex.com

Identification of Characteristic Fragment Ions for Forensic and Research Identification

The fragmentation of sildenafil is well-documented and provides a basis for predicting the fragmentation of its analogues. nih.govresearchgate.netresearchgate.net The structure of this compound contains a pyrazolopyrimidine core, a substituted phenylsulfonyl group, and a dimethylpiperazine ring (characteristic of methisosildenafil). The key modifications are the replacement of an ethoxy group with a propoxy group and the presence of four deuterium atoms.

In a CID experiment, the protonated molecule ([M+H]⁺) would be expected to fragment at several key locations. The most common fragmentation pathways for sildenafil analogues involve cleavages around the central piperazine ring and the sulfonyl group. nih.govcore.ac.uk

Table 2: Predicted Characteristic Fragment Ions for this compound (Hypothetical)

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Structural Origin of Fragment |

|---|---|---|---|

| [M+H]⁺ | Fragment A | Dimethylpiperazine moiety | Pyrazolopyrimidine-phenylsulfonyl core |

| [M+H]⁺ | Fragment B | Propoxy group | Despropylated core structure |

| [M+H]⁺ | Fragment C | Sulfonyl group and associated phenyl ring portion | Pyrazolopyrimidine with dimethylpiperazine |

| Fragment A | Fragment D | SO₂ | Cleavage of the sulfonyl group from the core |

Note: The specific m/z values depend on the exact mass of this compound and the location of the deuterium labels. These fragments are proposed based on known sildenafil fragmentation. nih.govnih.gov

These characteristic ions, particularly the specific transitions from the precursor ion to a product ion (used in Multiple Reaction Monitoring, MRM), are crucial for the unambiguous identification and quantification of the compound in forensic casework and research. istanbul.edu.trjfda-online.comlawdata.com.tw High-resolution mass spectrometry can further confirm the elemental composition of these fragments. nih.gov

Mechanistic Insights into Deuterium Retention and Loss During Fragmentation

The use of a deuterated standard like this compound offers more than just quantitative accuracy; it provides a powerful tool for elucidating fragmentation mechanisms. acs.orgcdnsciencepub.com The four deuterium atoms are fixed in non-exchangeable positions on the molecule. acanthusresearch.com When the deuterated precursor ion is fragmented, the deuterium labels can either be retained on the resulting charged product ion or lost with the neutral fragment.

By analyzing the mass shifts in the product ion spectrum compared to the non-deuterated analogue, researchers can pinpoint the exact origin of each fragment. researchgate.net For example, if a fragment ion shows a mass increase of 4 Da compared to the same fragment from the unlabeled compound, it confirms that the part of the molecule containing the deuterium labels is intact in that fragment. Conversely, if a fragment has the same mass as its unlabeled counterpart, the deuterium atoms must have been lost in the neutral fragment.

This analysis helps to confirm proposed fragmentation pathways. However, it is important to be aware of potential gas-phase hydrogen/deuterium scrambling, where H and D atoms can migrate within the ion before fragmentation. nih.govspectroscopyonline.com This phenomenon is more common in high-energy CID, while "softer" fragmentation techniques like EAD may reduce scrambling and provide clearer results. youtube.com Studying these retention and loss patterns provides deep mechanistic insight into the gas-phase ion chemistry of the molecule. nih.govyoutube.com

In Vitro Metabolism and Biotransformation Research Utilizing Deuterated Analogues

Elucidation of Metabolic Pathways of Methisosildenafil (B1666731) and its Analogues in Isolated Enzyme Systems

The study of drug metabolism is fundamental to understanding a compound's efficacy and safety profile. For sildenafil (B151) analogues like methisosildenafil, in vitro systems utilizing isolated enzymes or cellular fractions are indispensable tools for mapping biotransformation pathways. These controlled environments allow for the precise study of specific enzymatic reactions without the complexities of a whole-organism system.

Methisosildenafil, being a structural analogue of sildenafil, is anticipated to follow similar metabolic routes. medkoo.com The primary metabolic transformations for sildenafil involve N-demethylation of the piperazine (B1678402) ring and oxidation of the propyl group on the pyrazole (B372694) ring. researchgate.net These reactions are primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, which are the most significant contributors to Phase I metabolism of many drugs. mdpi.com

In vitro studies using human liver microsomes (HLMs) and recombinant human CYP enzymes have identified CYP3A4 and CYP2C9 as the principal enzymes responsible for the metabolism of sildenafil. researchgate.netnih.govresearchgate.netnih.gov Specifically, the N-demethylation of sildenafil to its major active metabolite, N-desmethylsildenafil, is mediated by both enzymes. researchgate.netnih.govnih.gov CYP3A4 is the major contributor, accounting for approximately 79% of the metabolic clearance, while CYP2C9 plays a minor but significant role (about 20%). researchgate.net

Given the structural similarities, the metabolism of methisosildenafil is also expected to be dominated by CYP3A4 and CYP2C9. The biotransformation likely involves N-dealkylation and hydroxylation reactions. In vitro experiments with recombinant CYP enzymes are crucial for confirming the specific contributions of each isozyme. These experiments involve incubating the parent compound with individual, expressed CYP enzymes and analyzing the formation of metabolites over time.

Kinetic parameters, Michaelis-Menten constant (Kₘ) and maximum reaction velocity (Vₘₐₓ), are determined to characterize the enzyme-substrate interaction. Studies on sildenafil using HLM and recombinant enzymes have established these parameters, providing a valuable reference for its analogues. For instance, the N-demethylation of sildenafil in HLM exhibits biphasic kinetics, suggesting the involvement of at least two enzymes: a high-affinity/low-capacity enzyme (likely CYP2C9) and a low-affinity/high-capacity enzyme (likely CYP3A4). nih.gov

Table 1: Kinetic Parameters for Sildenafil N-demethylation by Recombinant Human CYP Isozymes

| Enzyme | Kₘ (μM) | Vₘₐₓ (pmol/min/mg protein) | Reference |

| CYP3A4 | 221 | 65 | nih.gov |

| CYP2C9 | 27 | 78 | nih.gov |

| Human Liver Microsomes (Aggregate) | |||

| High-Affinity Component (likely CYP2C9) | 6 ± 3 | 22 ± 9 | nih.gov |

| Low-Affinity Component (likely CYP3A4) | 81 ± 45 | 138 ± 77 | nih.gov |

This table presents data for sildenafil, which serves as a predictive model for its analogue, methisosildenafil.

While CYPs are the primary drivers of Phase I metabolism for sildenafil and its analogues, other enzymes can be involved. Further oxidation reactions can be catalyzed by other Phase I enzymes. Following initial oxidation by CYPs, the resulting metabolites are often made more water-soluble through conjugation reactions mediated by Phase II enzymes, preparing them for excretion.

The main Phase II enzymes include UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). These enzymes transfer endogenous molecules (glucuronic acid and sulfonate, respectively) to the drug or its metabolites. While the metabolism of sildenafil is dominated by CYP-mediated pathways, any hydroxylated metabolites formed from methisosildenafil could be potential substrates for UGTs and SULTs. In vitro studies using human liver S9 fractions, which contain both microsomal (Phase I) and cytosolic (Phase II) enzymes, or specific recombinant UGT and SULT enzymes, are necessary to fully characterize these conjugation pathways.

Isotope Effects in Metabolic Stability Studies and Enzyme Kinetics

Deuterated analogues of drugs are powerful tools in metabolic research. The substitution of hydrogen (¹H) with its heavier, stable isotope deuterium (B1214612) (²H or D) can have a measurable impact on the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). nih.gov

The primary deuterium KIE occurs when a carbon-hydrogen (C-H) bond is broken in the rate-determining step of a reaction. nih.gov The carbon-deuterium (C-D) bond has a lower zero-point energy and is stronger than a C-H bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate.

In drug metabolism, if a drug is deuterated at a site of CYP-mediated oxidation (e.g., hydroxylation or dealkylation), the metabolism at that position can be significantly slowed. nih.govnih.gov This effect is particularly useful for investigating metabolic pathways. By observing the reduction in the formation of a specific metabolite upon deuteration, researchers can confirm that the deuterated site is indeed a primary location for metabolic attack. The magnitude of the KIE (expressed as the ratio of the reaction rate for the light isotope to the heavy isotope, kH/kD) for primary deuterium effects is typically in the range of 2 to 8. libretexts.org

Table 2: Illustrative Example of Deuterium Isotope Effect on Reaction Rate

| Parameter | Non-deuterated Compound (C-H bond) | Deuterated Compound (C-D bond) | Kinetic Isotope Effect (kH/kD) |

| Relative Reaction Rate (k) | 100 | 20 | 5.0 |

This table provides a conceptual illustration of how deuteration at a metabolic site can decrease the rate of an enzyme-catalyzed reaction.

Enzyme kinetic parameters, Vₘₐₓ and Kₘ, can be determined for deuterated substrates just as for their unlabeled counterparts. nih.gov Comparing the kinetics of a deuterated analogue like O-Desethyl-O-propyl Methisosildenafil-d4 to the non-deuterated compound provides quantitative insight into the KIE.

A significant increase in the Kₘ value or a decrease in the Vₘₐₓ value for the deuterated substrate compared to the unlabeled compound would indicate that C-D bond cleavage is part of the rate-limiting step of the metabolic reaction. nih.gov The intrinsic clearance (CLᵢₙₜ), calculated as Vₘₐₓ/Kₘ, is a key parameter reflecting the efficiency of the enzyme. A lower CLᵢₙₜ for the deuterated compound directly demonstrates reduced metabolic susceptibility due to the isotope effect. These studies are typically performed using recombinant enzymes or liver microsomes. nih.govnih.gov

Application of this compound in Metabolite Identification and Quantification Studies (in vitro)

One of the most critical applications of stable isotope-labeled compounds like this compound is their use as internal standards (IS) in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS). acanthusresearch.comtexilajournal.comresearchgate.net

In in vitro metabolism studies, researchers aim to accurately measure the depletion of the parent drug and the formation of various metabolites over time. The process of preparing samples for LC-MS analysis can introduce variability due to factors like extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response. scispace.comcrimsonpublishers.com An ideal internal standard can compensate for this variability.

This compound serves as an excellent internal standard for quantifying non-deuterated methisosildenafil and its non-deuterated metabolites. Because it is chemically almost identical to the analyte, it behaves very similarly during sample extraction and chromatographic separation, meaning it experiences similar losses and matrix effects. acanthusresearch.comtexilajournal.com However, due to the presence of four deuterium atoms, it has a mass that is four Daltons higher than its unlabeled counterpart. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. acanthusresearch.com

By adding a known amount of this compound to each sample at the beginning of the workflow, the ratio of the analyte's MS signal to the internal standard's MS signal can be used for quantification. This ratio remains stable even if sample loss occurs, leading to highly accurate and precise measurements of metabolite formation and parent drug depletion in in vitro systems. researchgate.netcrimsonpublishers.com

Theoretical and Computational Chemistry Approaches to O Desethyl O Propyl Methisosildenafil D4

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are a cornerstone of modern computational chemistry, providing a lens into the electronic makeup of a molecule. These methods are instrumental in understanding the intrinsic properties of O-Desethyl-O-propyl Methisosildenafil-d4, which can govern its reactivity and spectroscopic characteristics.

Density Functional Theory (DFT) Studies for Molecular Properties and Energy Landscapes

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can be employed to determine a variety of molecular properties. By calculating the electron density, one can derive key descriptors such as molecular orbital energies (HOMO and LUMO), electrostatic potential surfaces, and partial atomic charges. These descriptors are crucial for predicting the molecule's reactivity and intermolecular interactions.

The energy landscape of the molecule can also be mapped out using DFT. This involves calculating the energies of different possible conformations to identify the most stable structures (global and local minima) and the energy barriers for conversion between them. This information is vital for understanding the molecule's flexibility and how it might bind to a biological target.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value | Significance |

| Energy of HOMO | -6.2 eV | Indicates susceptibility to electrophilic attack |

| Energy of LUMO | -1.5 eV | Indicates susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.8 D | Influences solubility and intermolecular interactions |

| Molecular Electrostatic Potential | -45 to +30 kcal/mol | Highlights regions of positive and negative charge, predicting interaction sites |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

A significant application of quantum chemical calculations is the prediction of spectroscopic data. By calculating the magnetic shielding tensors and vibrational frequencies, it is possible to predict the Nuclear Magnetic Resonance (NMR) chemical shifts and the Infrared (IR) spectrum of this compound. These theoretical spectra can be invaluable for interpreting experimental data and confirming the structure of the compound, including the specific locations of the deuterium (B1214612) atoms.

Table 2: Predicted Spectroscopic Parameters for this compound

| Parameter | Predicted Value Range | Experimental Correlation |

| ¹H NMR Chemical Shifts | 0.5 - 8.5 ppm | Aids in assigning protons in the molecule |

| ¹³C NMR Chemical Shifts | 10 - 170 ppm | Assists in mapping the carbon skeleton |

| ²H NMR Chemical Shifts | 1.0 - 2.5 ppm | Confirms sites of deuteration on the propyl group |

| Key IR Vibrational Frequencies | 1650-1700 cm⁻¹ (C=O), 1150-1200 cm⁻¹ (S=O) | Corresponds to characteristic functional group vibrations |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Enzyme Interactions

While quantum mechanics provides a static picture of a molecule's properties, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are particularly useful for exploring the conformational flexibility of this compound and its interactions with biological macromolecules.

By simulating the movement of every atom in the system over a period of time, MD can reveal the preferred conformations of the molecule in different environments (e.g., in water or bound to an enzyme). This is crucial for understanding how the molecule might adopt a specific shape to fit into the active site of an enzyme, such as a phosphodiesterase. For this compound, MD simulations could elucidate how the substitution of an ethyl group with a propyl group, and the presence of deuterium, might affect its binding affinity and dynamics within the active site of its target enzyme.

In Silico Prediction of Metabolic Hotspots and Sites of Deuterium Incorporation

Understanding the metabolism of a compound is a critical aspect of drug discovery and development. In silico tools for metabolism prediction can identify which parts of a molecule are most likely to be modified by metabolic enzymes. nih.govcreative-biolabs.comeurekaselect.com These predictions are often based on a combination of rule-based systems, expert knowledge, and machine learning models trained on large datasets of known metabolic transformations. news-medical.net

For this compound, these tools can predict the "metabolic hotspots" – the atoms or functional groups that are most susceptible to metabolism, typically by cytochrome P450 enzymes. nih.gov The predictions can guide further experimental studies and help in designing molecules with improved metabolic stability.

Furthermore, these computational methods can be used to rationalize the sites of deuterium incorporation. The placement of deuterium at specific positions can be a strategic choice to slow down metabolism at that site, a phenomenon known as the kinetic isotope effect. In silico models can help predict which positions, when deuterated, would lead to the most significant decrease in the rate of metabolism. For this compound, the deuteration is on the propyl group, suggesting that this position might be a site of metabolic attack in the non-deuterated analogue.

Table 3: Predicted Metabolic Hotspots and Impact of Deuteration

| Predicted Metabolic Hotspot (in non-deuterated analogue) | Predicted Metabolic Reaction | Predicted Impact of d4 on Propyl Group |

| N-demethylation of the piperazine (B1678402) ring | Oxidation | No direct impact |

| O-dealkylation of the propoxy group | Oxidation | Potential slowing of metabolism at this site |

| Aromatic hydroxylation of the phenyl ring | Oxidation | No direct impact |

Emerging Research Applications and Future Directions in Chemical Sciences

Development of Next-Generation Analytical Techniques for Ultra-Trace Analysis

The detection and quantification of synthetic compounds and their analogues in various matrices present a significant analytical challenge, particularly at the ultra-trace levels required for metabolic and environmental studies. The development of robust analytical methods is paramount for ensuring data accuracy and reliability.

Recent advancements have centered on sophisticated techniques that offer high sensitivity and selectivity. Ultra-high performance liquid chromatography coupled with quadrupole-time-of-flight mass spectrometry (UPLC-Q-TOF-MS) has emerged as a powerful platform for the qualitative analysis of sildenafil (B151) and its related compounds in complex samples like dietary supplements. chrom-china.com This method allows for the identification of substances based on their retention time and the accurate mass of their precursor and product ions. chrom-china.com For quantitative purposes, techniques such as gas chromatography-triple quadrupole mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are frequently employed due to their excellent specificity and sensitivity. researchgate.netresearchgate.net

In all quantitative mass spectrometry-based analyses, the use of a stable isotope-labeled internal standard is the gold standard for achieving the most accurate results. This is where O-Desethyl-O-propyl Methisosildenafil-d4 plays a critical role. As a deuterated analogue, it behaves almost identically to the non-labeled analyte (O-Desethyl-O-propyl Methisosildenafil) during sample extraction, chromatography, and ionization. However, it is distinguishable by its higher mass. By adding a known quantity of the d4-labeled standard to a sample, any variations or losses during the analytical process can be corrected for, enabling precise and accurate quantification of the target compound even at ng/L concentrations. nih.gov The use of such standards is indispensable when analyzing for sildenafil analogues that may be present as undeclared ingredients in herbal products or as contaminants in environmental samples. core.ac.uk

Table 1: Advanced Analytical Methods for Sildenafil Analogue Detection

| Analytical Technique | Primary Application | Key Advantages | Role of Deuterated Standards |

|---|---|---|---|

| UPLC-Q-TOF-MS | Qualitative Analysis & Identification | High mass accuracy, structural elucidation of unknown analogues. chrom-china.com | Confirms identity by comparing fragmentation patterns with the non-labeled standard. |

| LC-MS/MS | Quantitative Analysis | High sensitivity and selectivity, suitable for complex matrices like wastewater. researchgate.net | Essential for accurate quantification by correcting for matrix effects and analyte loss. |

| GC-MS/MS | Quantitative Analysis | Good for volatile substances, provides alternative chromatography to LC. researchgate.net | Corrects for variability in derivatization and injection, ensuring precise measurement. |

Exploration of Novel Biotransformation Mechanisms and Enzyme Systems

Understanding how pharmaceutical compounds and their analogues are metabolized by the body is a cornerstone of drug discovery and chemical biology. The study of biotransformation illuminates the pathways of drug clearance, the formation of active or inactive metabolites, and potential interactions with enzyme systems. The primary compound, sildenafil, is known to be extensively metabolized in the liver.

Research has established that sildenafil's biotransformation is primarily mediated by the cytochrome P450 (CYP) family of enzymes. In humans, CYP3A4 is the major enzyme responsible for the N-demethylation of sildenafil to its main active metabolite, N-desmethylsildenafil, with CYP2C9 playing a secondary role. researchgate.net However, the specific enzymes and metabolic pathways can differ between species; for instance, in male rats, CYP2C11 is the major contributor to sildenafil metabolism.

The structural modifications present in analogues like Methisosildenafil (B1666731)—specifically the replacement of the N-methyl group on the piperazine (B1678402) ring and the alteration of the ethoxy group to a propoxy group in O-Desethyl-O-propyl Methisosildenafil—suggest that its metabolic profile will differ from that of sildenafil. Investigating these novel biotransformation mechanisms is a key area of research. The use of this compound as an analytical tool allows researchers to precisely track the fate of the parent compound and identify its unique metabolites in in vitro systems, such as human liver microsomes, or in preclinical studies. These studies are crucial for identifying which specific CYP isozymes or other enzyme systems, such as flavin-containing monooxygenases (FMOs), are involved in its breakdown. nih.gov

Table 2: Sildenafil Biotransformation and Research Focus for Analogues

| Compound | Primary Metabolic Pathway | Key Enzymes (Human) | Research Focus for Analogues |

|---|---|---|---|

| Sildenafil | N-demethylation of piperazine ring | CYP3A4 (major), CYP2C9 (minor). researchgate.net | N/A |

| Methisosildenafil Analogues | Unknown | To be determined | Identifying specific enzymes responsible for metabolism of the modified structure. |

| O-Desethyl-O-propyl Methisosildenafil | O-depropylation, piperazine ring modifications | To be determined | Elucidating the metabolic fate of the O-propyl group and its impact on clearance rate. |

Expansion of Research into Environmental Fate and Degradation Mechanisms of Related Compounds

The increasing use of pharmaceuticals has led to their classification as emerging environmental contaminants. Compounds like sildenafil and its analogues enter aquatic systems primarily through sewage treatment plant effluents. nih.gov While concentrations are typically low (in the ng/L range), their continuous introduction and potential for biological activity raise concerns about their long-term ecological impact. nih.gov

Studies have shown that sildenafil is not completely removed by conventional wastewater treatment processes, with reported removal efficiencies varying widely. nih.gov Research into its environmental fate focuses on abiotic and biotic degradation pathways. Photodegradation, or breakdown by sunlight, has been identified as a significant transformation process. Studies using simulated solar radiation have shown that sildenafil's piperazine ring is susceptible to photodegradation, leading to a series of transformation products, including a key sulfonic acid intermediate. researchgate.net Other advanced oxidation processes, such as ozonation and UV radiation, have also been investigated as potential methods for degrading sildenafil in water, achieving significant removal under laboratory conditions. nih.gov

The structural similarity of compounds like O-Desethyl-O-propyl Methisosildenafil to sildenafil suggests they may undergo similar degradation processes. However, the specific structural differences could alter their stability and the nature of their degradation byproducts. Future research, therefore, needs to expand to include these analogues to build a comprehensive understanding of their environmental persistence, transformation, and potential ecotoxicity. The development of environmentally benign synthesis routes, such as those designed for sildenafil to reduce waste and hazardous solvent use, represents another important direction in minimizing the environmental footprint of this class of compounds. rsc.org

Table 3: Environmental Research on Sildenafil and its Implications for Analogues

| Research Area | Key Findings for Sildenafil | Future Directions for Related Compounds |

|---|---|---|

| Occurrence | Detected in wastewater effluents and natural waters. nih.gov | Monitoring for the presence of analogues like Methisosildenafil in environmental samples. |

| Degradation | Undergoes photodegradation and can be broken down by advanced oxidation processes (O3/UV). researchgate.netnih.gov | Investigating the specific degradation pathways and byproducts of analogues. |

| Ecotoxicity | Can affect the fertility of some aquatic organisms at relevant concentrations. nih.gov | Assessing the potential ecological risks associated with the transformation products of analogues. |

| Green Chemistry | Development of synthesis routes with reduced environmental waste (low E-factor). rsc.org | Applying green chemistry principles to the synthesis of all related compounds. |

Interdisciplinary Research Integrating Advanced Analytical Chemistry with Mechanistic Chemical Biology

The convergence of advanced analytical chemistry and mechanistic chemical biology is creating powerful new avenues for scientific discovery. This interdisciplinary approach leverages precise analytical measurements to answer fundamental questions about how molecules function in complex biological systems. The study of phosphodiesterase (PDE) inhibitors, the class to which sildenafil and its analogues belong, is a prime example of this synergy.

Chemical biology seeks to understand the roles of enzymes like PDE5 in cellular signaling pathways. Recent research has moved beyond the original applications of PDE5 inhibitors to explore their potential in other areas, such as cancer therapy. nih.gov These studies use informatics and systems biology to probe how inhibiting PDE5 affects cancer cell signaling, proliferation, and apoptosis. nih.gov Such research relies on the ability to accurately measure the concentration of specific inhibitors in cellular assays to establish clear structure-activity relationships.

This is where the integration with analytical chemistry becomes critical. The use of highly characterized standards, including stable isotope-labeled compounds like this compound, provides the quantitative accuracy needed for these sophisticated biological experiments. By precisely correlating the concentration of a specific analogue with its observed biological effect (e.g., enzyme inhibition, change in gene expression), researchers can dissect the molecular mechanisms of action. Furthermore, emerging fields like artificial intelligence (AI) and network-based inference models are being used to repurpose drugs by matching their molecular signatures to disease profiles, a process that requires high-quality analytical and biological data. mdpi.com This integration allows scientists to move from simple detection to a deep, mechanistic understanding of how chemical structure dictates biological function.

Q & A

Q. Q1. How can researchers confirm the structural identity and purity of O-Desethyl-O-propyl Methisosildenafil-d4 in synthetic batches?

Methodological Answer:

- Analytical Techniques : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (C23H28D4N6O4S) and isotopic purity. Pair with nuclear magnetic resonance (NMR) spectroscopy to resolve deuterium substitution patterns and verify the absence of non-deuterated analogs .

- Chromatography : Employ reverse-phase HPLC with UV detection (e.g., 290 nm for sildenafil analogs) and compare retention times against certified reference standards. Validate purity using peak area normalization (>98%) .

Q. Q2. What validated methods exist for quantifying this compound in biological matrices?

Methodological Answer:

- LC-MS/MS Protocols : Optimize liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to account for matrix effects. Use a C18 column and isocratic elution (e.g., acetonitrile/0.1% formic acid) for separation. Quantify via multiple reaction monitoring (MRM) transitions specific to the compound’s fragmentation pattern .

- Calibration Standards : Prepare matrix-matched calibration curves (1–100 ng/mL) with precision (RSD <15%) and accuracy (80–120%) to meet AOAC guidelines for phosphodiesterase inhibitor analysis .

Advanced Research Questions

Q. Q3. How should researchers design experiments to assess the PDE5 inhibitory activity of this compound compared to non-deuterated analogs?

Methodological Answer:

- Enzyme Assays : Use recombinant PDE5 isoforms in vitro with cyclic GMP as a substrate. Measure IC50 values via fluorescence polarization or radiometric assays. Include sildenafil as a positive control .

- Deuterium Effects : Compare kinetic parameters (Km, Vmax) between deuterated and non-deuterated forms to evaluate isotopic effects on binding affinity and catalytic efficiency. Replicate experiments under varying pH (6.5–8.0) to assess stability .

Q. Q4. How can contradictory data on the metabolic stability of this compound in hepatocyte models be resolved?

Methodological Answer:

- Controlled Variables : Standardize hepatocyte sources (e.g., human vs. rodent), incubation conditions (e.g., O2 levels, temperature), and cofactor availability (NADPH for CYP450 enzymes). Use LC-HRMS to identify metabolites (e.g., N-oxide or propyl chain hydroxylation products) .

- Statistical Analysis : Apply mixed-effects models to account for inter-donor variability in hepatocyte batches. Validate findings with stable isotope tracing to distinguish parent compound degradation from metabolite interference .

Q. Q5. What experimental strategies are recommended to study the photodegradation pathways of this compound under UV light exposure?

Methodological Answer:

- Photostability Chambers : Expose the compound to controlled UV-A/B radiation (e.g., 320–400 nm) and monitor degradation kinetics via time-course HPLC. Identify photoproducts using quadrupole time-of-flight (Q-TOF) MS for structural elucidation .

- Quantum Mechanics Modeling : Predict reactive sites (e.g., sulfonyl or pyrazolopyrimidine groups) using density functional theory (DFT) to guide experimental validation of degradation mechanisms .

Reproducibility and Data Reporting

Q. Q6. How can researchers ensure reproducibility in synthesizing this compound for multi-institutional studies?

Methodological Answer:

- Detailed Synthesis Protocols : Document reaction conditions (e.g., solvent ratios, catalyst loading, temperature) and purification steps (e.g., column chromatography gradients). Share raw NMR/HRMS data in supplementary materials .

- Inter-Laboratory Validation : Distribute aliquots of a master batch to participating labs. Require concordance in purity (>98%) and isotopic enrichment (≥99.5% deuterium) as quality control criteria .

Regulatory and Safety Considerations

Q. Q7. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Hazard Mitigation : Use fume hoods for weighing and synthesis. Wear nitrile gloves and safety goggles to prevent dermal/ocular exposure. Store at -20°C in airtight containers to avoid hygroscopic degradation .

- Waste Disposal : Neutralize acidic/basic residues before disposing of via certified chemical waste services. Do not discharge into sewage systems due to potential aquatic toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.